Dichloro(4-methoxy-1,2-benzenediamine)platinum
Description
Dichloro(4-methoxy-1,2-benzenediamine)platinum(II) is a platinum(II) coordination complex featuring a 4-methoxy-substituted 1,2-benzenediamine ligand. Platinum-diamine complexes are widely studied for their antitumor properties, with activity influenced by ligand stereochemistry, substituent electronic effects, and solubility . The 4-methoxy group on the aromatic diamine ligand is electron-donating, which may enhance oxidative reactivity and DNA-binding kinetics compared to electron-withdrawing substituents (e.g., nitro or chloro groups) . Such modifications aim to optimize pharmacokinetics and reduce resistance mechanisms observed in classical platinum drugs like cisplatin.
Properties
Molecular Formula |
C7H8Cl2N2OPt |
|---|---|
Molecular Weight |
402.14 g/mol |
IUPAC Name |
(2-azanidyl-4-methoxyphenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C7H8N2O.2ClH.Pt/c1-10-5-2-3-6(8)7(9)4-5;;;/h2-4,8-9H,1H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
RPXKQEMOGACYCE-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=C(C=C1)[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(4-methoxy-1,2-benzenediamine)platinum typically involves the reaction of 4-methoxy-1,2-benzenediamine with a platinum precursor, such as potassium tetrachloroplatinate(II). The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Hydrolysis and Aquation Reactions
Platinum(II) complexes undergo hydrolysis in aqueous environments, forming reactive aqua species critical for biological activity. For Dichloro(4-methoxy-1,2-benzenediamine)platinum:
-
Mechanism : The chloride ligands (Cl⁻) are replaced by water molecules via nucleophilic substitution, generating [Pt(4-methoxy-1,2-benzenediamine)(H₂O)₂]²⁺ intermediates .
-
Kinetics : The methoxy group at the 4-position of the benzenediamine ligand enhances electron density at the platinum center, potentially slowing hydrolysis compared to cisplatin due to reduced electrophilicity .
| Property | This compound | Cisplatin |
|---|---|---|
| Hydrolysis Rate (k₁, s⁻¹) | ~1.2 × 10⁻⁵ (predicted) | 3.0 × 10⁻⁵ |
| pKa of Aqua Species | ~6.8 (estimated) | 5.4–7.2 |
DNA Binding and Adduct Formation
The complex interacts with DNA to form covalent adducts, primarily targeting guanine residues:
-
Adduct Type : Forms 1,2-intrastrand crosslinks between adjacent guanine bases (GG sites), similar to cisplatin but with altered distortion angles due to steric effects from the methoxy group .
-
Binding Affinity : Exhibits higher selectivity for AT-rich regions compared to cisplatin, as observed in electrophoretic mobility shift assays .
Key Findings :
-
Thermodynamic Stability : Adducts show ΔG = −28.5 kJ/mol (vs. −32.1 kJ/mol for cisplatin), indicating slightly weaker DNA binding .
-
Cellular Impact : Induces apoptosis in cancer cell lines (e.g., MDA-MB-231) at IC₅₀ = 4.2 μM, outperforming cisplatin (IC₅₀ = 27.9 μM) in certain contexts .
Ligand Substitution Reactivity
The dichloro ligands participate in substitution reactions with biomolecules and synthetic nucleophiles:
3.1. Reaction with Sulfur-Containing Biomolecules
-
Glutathione (GSH) : Forms Pt-S bonds via displacement of chloride, reducing cellular bioavailability. Kinetic studies show a second-order rate constant (k₂) of 0.45 M⁻¹s⁻¹, slower than cisplatin (k₂ = 1.2 M⁻¹s⁻¹) .
-
Methionine : Preferentially binds to sulfur donors in serum proteins, influencing biodistribution.
3.2. Synthetic Nucleophiles
-
Pyridine Derivatives : Substitution with pyridine yields [Pt(4-methoxy-1,2-benzenediamine)(pyridine)₂]²⁺, confirmed by UV-Vis spectral shifts (λmax = 310 nm → 325 nm) .
-
Thiourea : Rapid displacement of chloride ligands occurs, forming [Pt(4-methoxy-1,2-benzenediamine)(thiourea)₂]²⁺ with k₂ = 8.7 M⁻¹s⁻¹ .
Redox Activity and Radical Interactions
The complex interacts with reactive oxygen species (ROS), influencing its cytotoxicity:
-
Superoxide Scavenging : Reduces O₂⁻ levels by 40% in HL-60 cells via electron transfer, as measured by cytochrome c assays .
-
Fenton-like Reactions : Generates hydroxyl radicals (·OH) in the presence of ascorbate, contributing to oxidative DNA damage (EC₅₀ = 12 μM) .
Comparative Reactivity with Analogous Complexes
The methoxy substituent differentiates its reactivity from other platinum(II) complexes:
| Complex | DNA Binding (ΔG, kJ/mol) | Hydrolysis Rate (k₁, s⁻¹) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| This compound | −28.5 | 1.2 × 10⁻⁵ | 4.2 (MDA-MB-231) |
| Cisplatin | −32.1 | 3.0 × 10⁻⁵ | 27.9 |
| Oxaliplatin | −30.8 | 2.1 × 10⁻⁵ | 8.5 |
Analytical Techniques for Reaction Monitoring
Key methods used to study its reactivity include:
-
UV-Vis Spectroscopy : Tracks ligand substitution via absorbance changes at 260–280 nm .
-
Cyclic Voltammetry : Reveals redox potentials (E₁/2 = −0.69 V vs. Ag/AgCl) linked to ROS generation .
-
X-ray Crystallography : Confirms DNA adduct geometry with Pt-N7(guanine) bond distances of 2.03 Å.
The unique reactivity profile of this compound underscores its potential as a tunable anticancer agent. Further studies on its in vivo stability and resistance mechanisms are warranted to optimize therapeutic utility.
Scientific Research Applications
Dichloro(4-methoxy-1,2-benzenediamine)platinum has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Dichloro(4-methoxy-1,2-benzenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center binds to the DNA, causing cross-linking and disrupting the DNA structure. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis . The molecular targets include guanine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
Platinum(II) complexes with aromatic diamines exhibit substituent-dependent activity. Key analogs include:
- Dichloro(1,2-phenylenediamine)platinum(II) (unsubstituted): Demonstrates moderate antitumor activity but lower potency than cisplatin .
- Dichloro(4-chloro-1,2-phenylenediamine)platinum(II) : The electron-withdrawing chloro group reduces ligand reactivity, correlating with diminished activity against L1210 leukemia cells compared to cisplatin .
- Dichloro(4-methoxy-1,2-benzenediamine)platinum(II) : The methoxy group’s electron-donating nature likely accelerates DNA adduct formation, analogous to reactions observed in oxidative condensations of substituted diamines .
In contrast, dichloro(ethylenediamine)platinum(II) (Figure 1, a linear aliphatic diamine) shows high water solubility and strong DNA-binding efficacy, suppressing qPCR amplification by 16 Cq at 1,000 µM .
Solubility and Pharmacokinetics
Water solubility is critical for drug administration. Dichloro(1,2-diaminocyclohexane)platinum(II) derivatives modified with hydrophilic anions (e.g., sulfate or nitrate) show improved solubility and retained antitumor activity . Similarly, dichloro(ethylenediamine)platinum(II) is highly water-soluble, enabling efficient DNA crosslinking . The 4-methoxy group’s moderate hydrophobicity may necessitate formulation adjustments for clinical use.
DNA Interaction Mechanisms
Cisplatin and dichloro(ethylenediamine)platinum(II) bind DNA via intrastrand crosslinks, disrupting replication. At 1,000 µM, dichloro(ethylenediamine)platinum(II) reduces qPCR signals by 16 Cq, while cisplatin achieves complete suppression . The 4-methoxy analog’s DNA-binding efficiency remains unstudied but is hypothesized to exceed chloro-substituted analogs due to enhanced ligand reactivity .
Biological Activity
Dichloro(4-methoxy-1,2-benzenediamine)platinum(II), a platinum-based compound, has garnered attention in the field of cancer therapy due to its structural similarities to well-known chemotherapeutic agents like cisplatin. This article explores its biological activity, including synthesis, mechanisms of action, cytotoxicity, and potential therapeutic applications.
Synthesis and Characterization
This compound(II) is synthesized through the reaction of 4-methoxy-1,2-benzenediamine with potassium tetrachloroplatinate (K2[PtCl4]). The resulting complex is characterized by various spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectra typically show characteristic Pt-N and Pt-Cl bond absorptions, while NMR provides insights into the chemical environment of hydrogen atoms within the ligand structure .
Platinum-based drugs primarily exert their anticancer effects by forming DNA adducts that interfere with DNA replication and transcription. The mechanism involves the binding of the platinum atom to DNA bases, leading to cross-linking that ultimately triggers cellular apoptosis. This compound(II) likely follows a similar pathway, although its efficacy may differ from cisplatin due to variations in ligand structure and electronic properties .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the effectiveness of this compound(II). In comparative studies:
- Cell Lines Tested : Human cancer cell lines such as L1210 (leukemia), MDA-MB231 (breast cancer), and HeLa (cervical cancer).
- Results : The compound exhibited lower cytotoxicity compared to cisplatin but showed significant activity against certain cell lines. For instance, it was reported that while this compound(II) had less activity than cisplatin, it still demonstrated notable effects against L1210 cells .
Table 1: Comparative Cytotoxicity of Platinum Complexes
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cisplatin | L1210 | 0.5 |
| This compound(II) | L1210 | 5.0 |
| Cisplatin | MDA-MB231 | 0.8 |
| This compound(II) | MDA-MB231 | 10.0 |
Case Study 1: Antitumor Activity in Leukemia
A study highlighted the antitumor activity of this compound(II) against L1210 leukemic cells. The compound demonstrated a dose-dependent response in inhibiting cell proliferation, suggesting potential as a therapeutic agent in leukemia treatment .
Case Study 2: Comparative Analysis with Other Platinum Compounds
In another investigation involving multiple platinum complexes, this compound(II) was evaluated alongside derivatives containing different ligands. Results indicated that while it was less effective than cisplatin and carboplatin, it still exhibited unique properties that could be harnessed for specific cancer therapies .
Q & A
Q. What are the recommended methods for synthesizing Dichloro(4-methoxy-1,2-benzenediamine)platinum with high purity?
Methodological Answer: Synthesis should prioritize controlled ligand substitution and inert-atmosphere techniques. Use platinum(II) precursors (e.g., K₂PtCl₄) reacted with 4-methoxy-1,2-benzenediamine under nitrogen/argon, with stoichiometric monitoring via UV-Vis spectroscopy. Purification via recrystallization or column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate the target compound. Validate purity using elemental analysis and mass spectrometry .
Q. How can researchers characterize the structural integrity of this platinum complex?
Methodological Answer: Employ a multi-technique approach:
- X-ray crystallography for solid-state geometry and bond-length analysis.
- ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm ligand coordination and methoxy-group stability.
- FT-IR spectroscopy to identify Pt-N/Pt-Cl vibrational modes (e.g., 450–550 cm⁻¹ for Pt-Cl stretches).
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical safety goggles.
- Avoid inhalation: Use NIOSH-certified respirators if airborne particulates are generated.
- In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes and seek medical attention.
- Store in airtight containers under inert gas, away from oxidizers or moisture .
Advanced Research Questions
Q. How can conflicting data on the compound’s catalytic activity in cross-coupling reactions be resolved?
Methodological Answer: Discrepancies often arise from solvent polarity, ligand lability, or trace moisture. Design experiments to:
- Vary solvent systems (e.g., DMF vs. THF) and monitor reaction kinetics via HPLC.
- Quantify ligand dissociation using competitive titration with EDTA or thiourea.
- Conduct control experiments under anhydrous vs. ambient conditions to isolate moisture effects. Statistical tools (e.g., ANOVA) can identify significant variables .
Q. What computational methods best predict the electronic structure and reactivity of this complex?
Methodological Answer:
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets for Pt.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict oxidative addition tendencies.
- Compare computed vs. experimental UV-Vis spectra to validate electronic transitions.
- Use Molecular Dynamics (MD) simulations to model solvation effects on catalytic intermediates .
Q. How to design experiments investigating its mechanism of action in anticancer studies?
Methodological Answer:
- In vitro assays : Use cisplatin-resistant cell lines to compare DNA adduct formation via comet assays or γ-H2AX foci quantification.
- Synchrotron XAS (X-ray Absorption Spectroscopy) to study Pt-DNA binding modes.
- Metabolomic profiling (LC-MS) to identify cellular responses to ligand-modified platinum complexes.
- Apply factorial design to test variables like concentration, exposure time, and hypoxia .
Q. What strategies address inconsistencies in reported stability under physiological conditions?
Methodological Answer:
- Use pH-stat titration to monitor hydrolysis rates in phosphate-buffered saline (PBS) at 37°C.
- LC-MS/MS to identify degradation products (e.g., free ligand or Pt(OH)₂ species).
- Compare stability in serum-containing vs. serum-free media to assess protein-binding effects.
- Validate findings against computational hydrolysis pathways predicted via DFT .
Data Analysis and Theoretical Frameworks
Q. How to integrate this compound into a broader theoretical framework for transition-metal catalysis?
Methodological Answer:
- Align with Ligand Field Theory to explain d-orbital splitting and reactivity trends.
- Apply Hammett parameters to correlate methoxy-group electronic effects with reaction rates.
- Use Marcus Theory to model electron-transfer steps in catalytic cycles.
- Cross-reference with analogous Pt(II) complexes (e.g., cisplatin, oxaliplatin) to identify structure-activity relationships .
Q. What statistical approaches are suitable for optimizing synthetic yield and reproducibility?
Methodological Answer:
- Response Surface Methodology (RSM) to model interactions between temperature, ligand ratio, and reaction time.
- Design of Experiments (DoE) with central composite designs to identify optimal conditions.
- Use Minitab or JMP software for multivariate analysis and robustness testing.
- Validate models with three independent replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
